2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)-
Overview
Description
2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)-, also known as BFA, is an organic compound belonging to the benzoxazinone family. It is a heterocyclic aromatic compound with a molecular formula of C10H7FN2O2. BFA has been studied for its potential for use in various scientific research applications.
Scientific Research Applications
Synthesis and Agricultural Applications
- The compound serves as an intermediate in the synthesis of the novel herbicide flumioxazin. A study detailed the synthetic process starting from 2,4-difluoronitrobenzene, leading to the preparation of flumioxazin with confirmed structures via IR and NMR, showcasing its application in pest control with a total yield above 28% (X. Qiang, 2011).
Biological and Ecological Role
- Research on benzoxazinones, including compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, highlights their significant biological properties like phytotoxic, antimicrobial, and insecticidal effects. These findings are essential for understanding the ecological role of such compounds in plant defense mechanisms and their potential agronomic utility (F. A. Macias et al., 2006).
Chemical Synthesis and Optimization
- The preparation of 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one, highlighting its role as an essential intermediate for herbicide synthesis, was optimized through catalytic hydrogenation. This study provides insights into the efficient synthesis of such compounds with a high yield, contributing to the development of effective agricultural chemicals (Y. Hai & Liao Wen-wen, 2006).
Chemodivergent Synthesis
- A study on the chemodivergent formation of benzoxazinone derivatives underlines the versatility of solvent-dependent synthesis pathways. This research opens avenues for generating a variety of related compounds with potential applications in medicinal chemistry and agriculture (Qian Chen et al., 2019).
properties
IUPAC Name |
6-amino-7-fluoro-4-prop-2-ynyl-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-2-3-14-9-5-8(13)7(12)4-10(9)16-6-11(14)15/h1,4-5H,3,6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRCRGJPHYNVGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)COC2=C1C=C(C(=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457270 | |
Record name | 2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)- | |
CAS RN |
103361-42-8 | |
Record name | 2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-7-fluoro-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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